molecular formula C15H12Cl2N4O B2604165 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1795191-92-2

1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2604165
CAS No.: 1795191-92-2
M. Wt: 335.19
InChI Key: SPPBNYRFLKFFML-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 1795191-92-2) is a chemical compound with the molecular formula C 15 H 12 Cl 2 N 4 O and a molecular weight of 335.2 . It belongs to the 1,2,4-triazole class of heterocycles, a scaffold recognized as a privileged structure in medicinal chemistry due to its widespread presence in biologically active molecules and approved drugs . The 1,2,4-triazole core acts as an isostere for amide, ester, and carboxylic acid groups, contributing to favorable interactions with biological receptors through its hydrogen bonding capacity, rigidity, and solubility . Compounds featuring the 1,2,4-triazole moiety demonstrate a broad and multifaceted spectrum of biological activities, making them valuable scaffolds in antibacterial , anticancer , anticonvulsant , and antiviral research . Specifically, sulfanyltriazole derivatives have shown promising activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential to overcome drug-resistant mutants of HIV-1 . The presence of a pyridinyl substituent, as seen in this compound, is a common feature in many pharmacologically active agents and can influence the molecule's binding affinity and physicochemical properties. This product is provided for research purposes as a building block in drug discovery and chemical biology. Researchers can utilize this compound to explore structure-activity relationships, develop novel enzyme inhibitors, or synthesize more complex hybrid molecules. Please Note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-20-14(13-4-2-3-7-18-13)19-21(15(20)22)9-10-5-6-11(16)12(17)8-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPBNYRFLKFFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Triazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents (R1, R2, R3) Key Structural Features Biological Activity Reference
Target Compound R1: 3,4-dichlorobenzyl; R2: methyl; R3: pyridin-2-yl Halogenated benzyl, pyridine moiety Inferred: Potential antifungal -
1-(2-Chloro-6-fluorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one R1: 2-chloro-6-fluorobenzyl Mixed halogen substitution Not reported
1-(2-(2,4-Difluorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazol-5(4H)-one R1: 2,4-difluorophenyl; R2: hydroxypropyl Fluoroaryl, hydroxyl group Antifungal (CYP51 inhibition)
4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one R1: 2-fluorophenyl; R2: 3-methoxybenzyl Fluoroaryl, methoxy group Antibacterial, antioxidant
1-(Acetonyl)-3-(2-thienylmethyl)-4-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5(4H)-one R1: thienylmethyl; R2: acetonyl Thiophene, ketone substituent Not reported

Key Observations :

  • Halogenation: The 3,4-dichlorobenzyl group in the target compound may enhance lipophilicity and membrane penetration compared to mono-halogenated or fluorinated analogs (e.g., ).
  • Pyridine vs. Other Moieties : The pyridin-2-yl group could facilitate hydrogen bonding or π-π stacking in target binding, unlike methoxy or thienyl groups in other analogs .
Crystallographic and Computational Studies
  • These studies reveal planar triazole rings and non-covalent interactions critical for stability .
  • Software Tools : Programs like SHELXL () and ORTEP-3 () are widely used for structural analysis of triazolones.

Biological Activity

1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure

The compound's chemical formula is C15H12Cl2N4OC_{15}H_{12}Cl_2N_4O with a molecular weight of 335.2 g/mol. Its structure includes a triazole ring fused with a pyridine moiety and a dichlorobenzyl group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that triazole compounds can act against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural similarities to known active triazoles suggest potential efficacy.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. The compound may exhibit similar antifungal activity due to its structural characteristics. Studies have demonstrated that certain triazole derivatives possess potent activity against fungi such as Candida albicans and Aspergillus fumigatus .

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors targeting key metabolic pathways in bacteria and fungi.
  • Cell Membrane Disruption : By interfering with membrane integrity in pathogens, these compounds can lead to cell death.
  • DNA Interaction : Some triazole derivatives can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes.

Case Studies

While direct case studies specifically on this compound are scarce, research on related triazole derivatives provides insights into their potential applications:

  • Antimicrobial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures displayed MIC values significantly lower than conventional antibiotics .
  • Antifungal Studies : Research on triazole derivatives demonstrated effective inhibition of fungal growth in vitro, suggesting that the compound may possess comparable antifungal activity .
  • Anticancer Activity : Investigations into the anticancer properties of triazoles revealed that certain derivatives could induce apoptosis in cancer cells through various signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-dichlorobenzyl)-4-methyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one, and how do reaction conditions influence yield?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of pyridin-2-yl hydrazine with a substituted carbonyl precursor to form the triazole ring.
  • Step 2 : Alkylation with 3,4-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorobenzyl group.
  • Step 3 : Methylation at the N4 position using methyl iodide or dimethyl sulfate.
    Key considerations :
  • Solvent polarity (DMF vs. acetonitrile) affects reaction rates and byproduct formation.
  • Temperature control (60–80°C) optimizes alkylation efficiency while minimizing decomposition.
  • Catalytic additives like CuCl (0.5–1 mol%) may enhance regioselectivity in triazole formation .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

X-ray crystallography is the gold standard:

  • Data collection : Use a single-crystal diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically placed geometrically.
  • Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and stereochemical accuracy via PLATON .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this triazolone derivative?

  • Enzyme inhibition : Test against kinases (e.g., PI3K/AKT) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., bladder carcinoma T24 cells) with IC₅₀ determination.
  • ABC transporter interaction : Use calcein-AM efflux assays to evaluate P-glycoprotein modulation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved for this compound?

  • Problem : Discrepancies in C–N bond lengths within the triazole ring (theoretical vs. observed).
  • Resolution :
    • Re-examine data collection parameters (e.g., crystal decay, absorption corrections).
    • Apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry.
    • Compare with high-resolution structures of analogous triazolones from the Cambridge Structural Database (CSD).
    • Use ORTEP-3 for graphical validation of thermal ellipsoids and disorder modeling .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Chiral resolution : Employ diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid.
  • Asymmetric catalysis : Use Pd/BINAP complexes for stereocontrolled alkylation.
  • Chromatography : Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 85:15) for enantiomer separation.
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental and simulated spectra .

Q. How do electronic effects of the 3,4-dichlorobenzyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Mechanistic insight :
    • The electron-withdrawing Cl groups increase electrophilicity at the benzyl carbon, enhancing SN2 reactivity.
    • Steric hindrance from the dichloro-substituents may slow reactions in bulky solvents (e.g., toluene).
  • Experimental validation :
    • Compare reaction rates with analogues (e.g., 4-chlorobenzyl vs. 3,4-dichlorobenzyl) via HPLC kinetic profiling.
    • Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map charge distribution and transition states .

Q. What computational methods predict the compound’s metabolic stability and potential toxicity?

  • ADMET prediction : Use Schrödinger’s QikProp for logP, CYP450 inhibition, and hERG liability.
  • Metabolite identification : Simulate Phase I/II metabolism with BioTransformer 3.0.
  • Toxicity profiling : Apply ProTox-II to predict organ-specific toxicity (e.g., hepatotoxicity) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies (e.g., varying IC₅₀ values)?

  • Potential causes :
    • Cell line heterogeneity (e.g., T24 vs. RT4 bladder cancer cells).
    • Assay conditions (serum concentration, incubation time).
  • Resolution :
    • Standardize protocols (e.g., CLSI guidelines).
    • Validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining).
    • Perform meta-analysis using PubChem BioActivity data .

Q. Why do different synthetic routes yield varying ratios of tautomeric forms?

  • Key factors :
    • Solvent polarity (aprotic solvents favor keto tautomer).
    • Temperature (elevated temps stabilize enol form).
  • Characterization : Use ¹³C NMR (C=O vs. C–OH signals) and IR spectroscopy (νC=O ~1700 cm⁻¹) .

Methodological Best Practices

Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and PBS (pH 7.4).
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds (25–300°C, 10°C/min).
  • Light exposure testing : Use ICH Q1B guidelines for photostability .

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